
Potassium 3-mercaptopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-mercaptopropionate (also known as TMPMP ) is a trifunctional mercaptoester compound. It is synthesized through the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) . The goal is to produce high-purity TMPMP, which finds applications in various fields .
Chemical Reactions Analysis
TMPMP participates in thiol–epoxy click reactions . In this context, it serves as a curing agent for epoxy resins. The mechanism involves anionic nucleophilic attack, where thiolate anions react with electrophilic carbons in epoxy rings, forming carbon–sulfur–carbon bonds. The use of TMPMP in thiol–epoxy polymerization results in cured products with lower shrinkage, better adhesion, and superior chemical resistance .
Scientific Research Applications
Neuropharmacological Research
Potassium 3-mercaptopropionate (3MP) has been studied for its impact on the release of neurotransmitters in the brain. For instance, it inhibits the potassium-evoked release of endogenous gamma-aminobutyric acid (GABA) from slices of rat hippocampus and cerebral cortex in vitro, suggesting a potential role in studying convulsant properties and GABAergic transmission (Fan, Wusteman, & Iversen, 1981). Similarly, 3MP enhances the release of excitant amino acids from rat brain slices, which may contribute to its convulsant action (Skerritt & Johnston, 1983).
Chemical Reaction Studies
Research has been conducted on the kinetics and mechanism of the oxidation of 3-mercaptopropionic acid by potassium ferrate, which is significant in understanding the chemical properties and reactions of 3MP (Read et al., 1998).
Environmental Chemistry
In environmental contexts, 3MP is important due to its role in the biogeochemistry of sulfur. It is generated during the degradation of sulfur-containing amino acids and has been studied for its presence and transformations in marine sediments (Kiene & Taylor, 1988).
Nanoparticle Synthesis
3MP has been used in the synthesis of nanoparticles. For example, TiO2-Au nanoparticles have been synthesized for use as sensors for 3MP in aquatic environments, highlighting its relevance in the field of nanotechnology and sensing applications (Montoya‐Villegas et al., 2019).
Pharmaceutical Research
3MP has been utilized in pharmaceutical research, specifically in the synthesis of antidepressant drugs. It served as an O-demethylating agent in the synthesis of O-desmethylvenlafaxine from venlafaxine, demonstrating its potential in drug development and synthesis (Furlan et al., 2015).
Cancer Research
In the field of cancer research, 3-mercaptopropionic acid capped gold nanoparticles have been explored for their role in drug delivery and as biomarkers for drug-resistant cancer cells, signifying its importance in targeted cancer therapies (Li et al., 2007).
Mechanism of Action
Properties
CAS No. |
65086-45-5 |
|---|---|
Molecular Formula |
C3H6KO2S |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
potassium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.K/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5); |
InChI Key |
HQPOVXRZMWVOKV-UHFFFAOYSA-N |
SMILES |
C(CS)C(=O)[O-].[K+] |
Canonical SMILES |
C(CS)C(=O)O.[K] |
| 65086-45-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


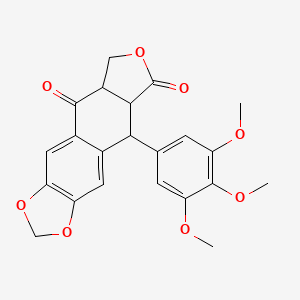
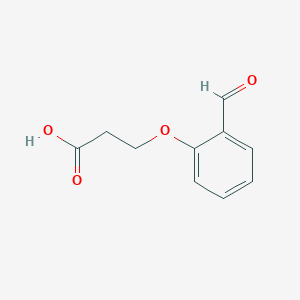
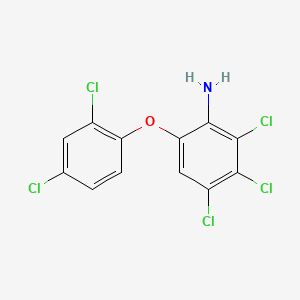
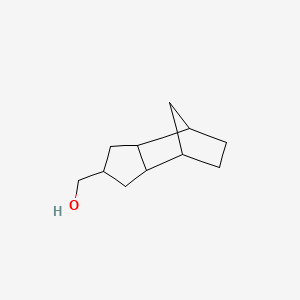
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)

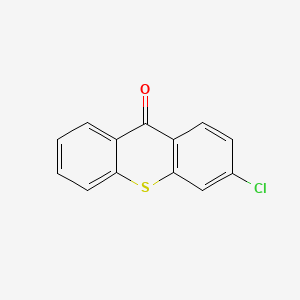
![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![5-methyl-3-phenyl-6-(p-[dimethylaminomethyl]phenyl)-isoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B3055432.png)

![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)

